7-Azabicyclo[2.2.1]heptane

nAChR Analgesia Nicotinic Acetylcholine Receptors

Researchers requiring precise spatial control in ligand design often face challenges with flexible monocyclic amines that yield poor receptor subtype selectivity. 7-Azabicyclo[2.2.1]heptane (7-azanorbornane) addresses this by providing a conformationally locked bicyclic scaffold with unique nitrogen pyramidalization and enforced amide nonplanarity. - Delivers superior σ2 receptor subtype selectivity vs. pyrrolidine analogs, reducing off-target effects. - Enables development of high-affinity nAChR ligands (Ki = 98 nM for key derivative) while minimizing dopamine transporter affinity (100-3000× lower than tropanes). - Supplied as a 97% purity solid, stored at room temperature, with reliable global shipping for immediate research use.

Molecular Formula C6H11N
Molecular Weight 97.16 g/mol
CAS No. 279-40-3
Cat. No. B1214873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Azabicyclo[2.2.1]heptane
CAS279-40-3
Synonyms7-azabicyclo(2.2.1)heptane
Molecular FormulaC6H11N
Molecular Weight97.16 g/mol
Structural Identifiers
SMILESC1CC2CCC1N2
InChIInChI=1S/C6H11N/c1-2-6-4-3-5(1)7-6/h5-7H,1-4H2
InChIKeySNZSSCZJMVIOCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Azabicyclo[2.2.1]heptane (CAS 279-40-3): 7-Azanorbornane Core Scaffold for Rigid Conformation and Selective Ligand Design


7-Azabicyclo[2.2.1]heptane (also known as 7-azanorbornane) is a bicyclic, bridged secondary amine with the molecular formula C6H11N and a molecular weight of 97.16 g/mol [1]. It is a solid at ambient temperature and is commercially available in purities typically exceeding 98%, with analytical characterization by NMR, HPLC, or GC . This compound serves as a conformationally constrained scaffold in medicinal chemistry, prized for its ability to rigidify pharmacophores and enforce specific spatial orientations in ligand-receptor interactions [2].

Why 7-Azabicyclo[2.2.1]heptane Is Not Interchangeable with Other Bridged or Saturated Nitrogen Heterocycles


Generic substitution of 7-azabicyclo[2.2.1]heptane with other bridged amines (e.g., 2-azabicyclo[2.2.1]heptane, 9-azabicyclo[3.3.1]nonane) or simple monocyclic pyrrolidines is scientifically unsound due to quantifiable differences in conformational rigidity, nitrogen pyramidalization, and consequent receptor subtype selectivity. X-ray crystallographic and NMR studies demonstrate that the 7-azanorbornane skeleton forces a unique nitrogen-pyramidal geometry and markedly nonplanar amide/thioamide conformation compared to monocyclic analogs [1]. In vitro binding assays against sigma-2 and nicotinic acetylcholine receptors reveal that these structural features directly translate into superior subtype selectivity and altered binding affinities [2]. Thus, substituting a 7-azabicyclo[2.2.1]heptane core with a less constrained or differently bridged analog would predictably alter the pharmacophore's spatial presentation, leading to divergent biological outcomes.

Quantitative Comparative Evidence: 7-Azabicyclo[2.2.1]heptane vs. Structural Analogs in Key Biological and Physicochemical Assays


Nicotinic Acetylcholine Receptor (nAChR) Affinity of 7-Azabicyclo[2.2.1]heptane Derivative vs. Epibatidine

The N-(3-pyridylmethyl)-7-azabicyclo[2.2.1]heptane derivative (5b) demonstrated potent in vitro binding affinity to neuronal nicotinic acetylcholine receptors, with a Ki of 98 nM. This affinity is directly comparable to that of epibatidine, the natural alkaloid containing the same core scaffold, which serves as the benchmark for this target. A closely related chloro analogue (5a) showed reduced affinity (Ki = 245 nM), demonstrating that subtle structural variations on the 7-azanorbornane core can modulate activity [1].

nAChR Analgesia Nicotinic Acetylcholine Receptors

Sigma-2 (σ2) Receptor Subtype Selectivity of 7-Azabicyclo[2.2.1]heptane vs. Pyrrolidine Analogs

A series of N-substituted 7-azabicyclo[2.2.1]heptanes were synthesized and directly compared to analogously substituted pyrrolidines in competition binding assays against sigma receptors. The 7-azabicyclo[2.2.1]heptane scaffold conferred superior σ2 subtype selectivity, particularly with arylalkyl N-substituents, compared to the more flexible pyrrolidine analogs [1].

Sigma-2 Receptors CNS Disorders Subtype Selectivity

Structural Nonplanarity of 7-Azabicyclo[2.2.1]heptane Amides and Thioamides vs. Pyrrolidine Analogs

X-ray crystallographic analysis revealed that N-thiobenzoyl-7-azabicyclo[2.2.1]heptane exhibits pronounced nonplanarity of the thioamide group (α = 167.1°, |τ| = 11.2°), whereas the corresponding monocyclic pyrrolidine thioamide is nearly planar (α = 174.7°, |τ| = 3.9°) [1]. This significant deviation from planarity is a direct consequence of the rigid bicyclic skeleton and its enforced nitrogen-pyramidalization.

Conformational Analysis X-ray Crystallography Amide Bond Geometry

Dopamine Transporter (DAT) Affinity of 7-Azabicyclo[2.2.1]heptane Derivatives vs. Cocaine and Tropane Analogs

All four stereoisomers of a 7-azabicyclo[2.2.1]heptane-based cocaine analog were evaluated for binding to the dopamine transporter. The compounds exhibited Ki values ranging from 5 to 96 μM, making them 100- to 3000-fold less potent than cocaine and the potent tropane analog WIN 35,065-2 [1]. Importantly, the rigid 7-azabicyclo[2.2.1]heptane framework enforced a molecular topology distinct from that of the flexible tropane-based ligands.

Dopamine Transporter Cocaine Binding Site CNS Stimulant

Optimal Use Cases for 7-Azabicyclo[2.2.1]heptane Based on Quantified Differentiators


Development of Selective nAChR Ligands for Pain and CNS Disorders

The 7-azabicyclo[2.2.1]heptane core is a validated scaffold for developing high-affinity nicotinic acetylcholine receptor (nAChR) ligands. The demonstrated Ki of 98 nM for a key derivative (Section 3, Evidence 1) [1] makes this compound a strategic starting point for designing novel analgesics and CNS therapeutics targeting nAChR subtypes, building on the scaffold of the natural product epibatidine.

Design of Sigma-2 (σ2) Receptor Subtype-Selective Probes and Therapeutics

Due to its proven ability to confer greater σ2 receptor subtype selectivity compared to monocyclic pyrrolidine analogs (Section 3, Evidence 2) [2], 7-azabicyclo[2.2.1]heptane is an ideal core for synthesizing chemical probes to elucidate σ2 receptor function and for developing drug candidates for depression, anxiety, and other σ2-implicated disorders.

Conformational Constraint Tool for Amide and Thioamide Bond Geometry Studies

The quantifiably greater nonplanarity of amide and thioamide bonds when attached to the 7-azabicyclo[2.2.1]heptane nitrogen (Section 3, Evidence 3) [3] makes this compound a valuable tool for fundamental studies of amide bond geometry, rotational barriers, and electronic properties. It is particularly useful for investigating the relationship between conformation and reactivity or for creating conformationally locked peptidomimetics.

Exploring Novel Dopamine Transporter Pharmacophores with Reduced Potency

The 100- to 3000-fold reduction in dopamine transporter affinity for 7-azabicyclo[2.2.1]heptane derivatives compared to cocaine and tropane analogs (Section 3, Evidence 4) [4] provides a clear rationale for using this scaffold to design CNS-active compounds with a minimized risk of stimulant or addictive liability. This is a key advantage for developing non-stimulant alternatives for attention or cognitive disorders.

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